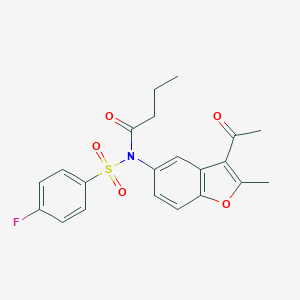![molecular formula C29H25NO5S B285027 4-{Benzoyl[(4-isopropylphenyl)sulfonyl]amino}phenyl benzoate](/img/structure/B285027.png)
4-{Benzoyl[(4-isopropylphenyl)sulfonyl]amino}phenyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{Benzoyl[(4-isopropylphenyl)sulfonyl]amino}phenyl benzoate, also known as BIS, is a chemical compound that has been of great interest to researchers due to its potential applications in the field of medicinal chemistry. This compound is a derivative of sulfonylurea, which is a class of compounds that have been used as hypoglycemic agents for the treatment of type 2 diabetes. BIS has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.
Mecanismo De Acción
The mechanism of action of 4-{Benzoyl[(4-isopropylphenyl)sulfonyl]amino}phenyl benzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of pro-inflammatory prostaglandins. This compound has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of genes involved in inflammation and cancer. Additionally, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. Additionally, this compound has been shown to have antibacterial activity against a range of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-{Benzoyl[(4-isopropylphenyl)sulfonyl]amino}phenyl benzoate is that it exhibits a range of biological activities, making it a potentially useful compound for the treatment of various diseases. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in the treatment of specific diseases.
Direcciones Futuras
There are several future directions for research on 4-{Benzoyl[(4-isopropylphenyl)sulfonyl]amino}phenyl benzoate. One area of research could be the optimization of its use as an anti-inflammatory agent. Another area of research could be the development of this compound derivatives with improved activity and selectivity. Additionally, further research could be done to elucidate the mechanism of action of this compound and its potential use in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 4-{Benzoyl[(4-isopropylphenyl)sulfonyl]amino}phenyl benzoate involves the reaction of 4-aminophenyl benzoate with 4-isopropylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then benzoylated using benzoyl chloride in the presence of a base such as pyridine. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
4-{Benzoyl[(4-isopropylphenyl)sulfonyl]amino}phenyl benzoate has been extensively studied for its potential use in the treatment of various diseases. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to have anti-cancer activity by inducing apoptosis in cancer cells and inhibiting the growth of tumors. Additionally, this compound has been shown to have anti-bacterial activity against Gram-positive and Gram-negative bacteria.
Propiedades
Fórmula molecular |
C29H25NO5S |
|---|---|
Peso molecular |
499.6 g/mol |
Nombre IUPAC |
[4-[benzoyl-(4-propan-2-ylphenyl)sulfonylamino]phenyl] benzoate |
InChI |
InChI=1S/C29H25NO5S/c1-21(2)22-13-19-27(20-14-22)36(33,34)30(28(31)23-9-5-3-6-10-23)25-15-17-26(18-16-25)35-29(32)24-11-7-4-8-12-24/h3-21H,1-2H3 |
Clave InChI |
SBRVWRBMEJCSFU-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
SMILES canónico |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chlorobenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}acetamide](/img/structure/B284945.png)
![N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B284946.png)
![1,3-bis[(2,4,5-trichlorophenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B284949.png)
![1,3-bis[(2,4,5-trimethylphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B284950.png)
![1,3-bis[(2,4-dimethylphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B284952.png)
![4-tert-butyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B284956.png)

![N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-methoxybenzenesulfonamide](/img/structure/B284962.png)
![Methyl 5-[acetyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B284969.png)

![Methyl 5-{acetyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B284972.png)

amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B284978.png)
![N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-methoxyphenyl)sulfonyl]benzamide](/img/structure/B284988.png)
